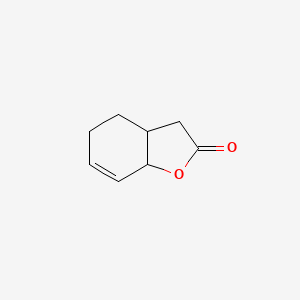

3a,4,5,7a-tetrahydro-2(3H)-benzofuranone

Description

3a,4,5,7a-Tetrahydro-2(3H)-benzofuranone is a bicyclic lactone belonging to the benzofuranone class of organic compounds. Its core structure consists of a fused furanone and cyclohexene ring system, with the lactone oxygen positioned at the 2(3H)-position. This compound and its derivatives are notable for their stereochemical complexity and diverse applications in flavor chemistry, natural product synthesis, and bioactive molecule development.

A prominent derivative, 3a,4,5,7a-tetrahydro-3,6-dimethyl-2(3H)-benzofuranone (CAS 57743-63-2), is known as "wine lactone" due to its role in citrus and wine aromas. It has a molecular formula of C₁₀H₁₄O₂, a molecular weight of 166.22 g/mol, and a characteristic sweet, spicy odor . Its stereochemistry (3aR,6S,7aS configuration) significantly influences its flavor profile .

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H10O2/c9-8-5-6-3-1-2-4-7(6)10-8/h2,4,6-7H,1,3,5H2 |

InChI Key |

OXTLVJJVUCKKTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(=O)OC2C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

3a,4,5,7a-tetrahydro-2(3H)-benzofuranone is a lactone that exhibits a unique aromatic profile. It is known for its sweet and coconut-like scent, which makes it valuable in flavoring and fragrance formulations. The compound has several stereoisomers, with the (3S,3aS,7aR) form being predominant in nature .

Flavoring and Fragrance Applications

1. Flavoring Agent in Food Products:

- Wine lactone is widely used in the food industry as a flavoring agent. It imparts a distinctive taste reminiscent of white wine and is often employed in fruit-based products.

- The compound has been evaluated for its sensory properties and is approved for use in food flavorings by regulatory bodies such as the European Food Safety Authority (EFSA) .

2. Fragrance Composition:

- In the fragrance industry, this compound acts as an odorant component in perfumes and cosmetics. It contributes to complex scent profiles and can enhance the overall olfactory experience.

- The compound can be incorporated into various cosmetic products such as creams and lotions at concentrations ranging from 1% to 50% by weight .

Medicinal Chemistry Applications

1. Antimicrobial Activity:

- Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, certain synthesized derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive bacteria and fungi .

- Studies indicate that modifications to the benzofuran structure can enhance antimicrobial efficacy. Compounds with specific substitutions have demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against Mycobacterium tuberculosis .

2. Antitubercular Activity:

- The structural framework of benzofurans has been explored for developing new antitubercular agents. Compounds derived from this compound have shown promising results against resistant strains of tuberculosis .

Data Tables

Case Studies

Case Study 1: Flavor Profile Evaluation

A study conducted on the aroma differences in orange juices highlighted the role of various odor-active compounds including wine lactone. The research utilized stable isotope dilution assays to quantify these compounds and assess their impact on flavor perception .

Case Study 2: Synthesis of Antimicrobial Derivatives

In a synthesis project focused on benzofuran derivatives, researchers developed several compounds that exhibited potent antimicrobial activity against various pathogens. The study detailed the structure-activity relationship (SAR) that guided modifications to enhance efficacy against drug-resistant strains .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

- Substituent Effects : Methyl groups (e.g., in wine lactone) enhance volatility and aroma, while hydroxyl or methoxy groups (e.g., 5-methoxy-7-hydroxy derivative) increase polarity and bioactivity .

- Stereochemistry : The (3aR,6S,7aS) configuration in wine lactone is critical for its sweet, spicy odor, whereas stereoisomers may exhibit muted or altered sensory properties .

- Biological Activity : Compounds with hydroxy or unsaturated side chains (e.g., ethenyl groups) often show pesticidal or antimicrobial effects , whereas methylated derivatives are more relevant in flavor chemistry .

Notable Contrasts:

- Flavor vs. Toxicity : Wine lactone is safe for consumption (EFSA-approved) , whereas 3,6-dimethyl-7a-hydroxy derivatives are hepatotoxic metabolites .

- Natural vs. Synthetic : Wine lactone is synthesized via [2,3]-Wittig rearrangement for industrial use , while ethenyl-substituted variants are directly extracted from plants .

Preparation Methods

Hydrochloric Acid-Mediated Cyclization

A cited protocol involves heating a precursor compound, such as 3-formyl benzofuran-2(3H)-one, in the presence of hydrochloric acid (HCl) and sodium hydroxide (NaOH). The reaction proceeds via protonation of the carbonyl group, facilitating nucleophilic attack by a hydroxyl moiety to form the lactone ring. Workup steps include neutralization and solvent extraction, yielding the target compound with moderate efficiency.

Acid Anhydride-Assisted Cyclization

Patent CN1219537A discloses a method using acid anhydrides (e.g., acetic anhydride) as activators. A precursor compound, such as 3-(α-methoxy)methylene benzofuran-2(3H)-one, undergoes cyclization at 90–150°C under atmospheric pressure. The anhydride acts as a dehydrating agent, driving the reaction toward lactone formation. This method achieves higher yields (up to 41%) compared to traditional acid catalysis, though it requires careful temperature control to avoid side reactions.

Table 1: Acid-Catalyzed Cyclization Conditions

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Formyl benzofuran-2(3H)-one | HCl/NaOH | 70–80 | ~25 | |

| 3-(α-Methoxy)methylene derivative | Acetic anhydride | 90–150 | 41 |

Trimethyl Orthoformate-Mediated Synthesis

Trimethyl orthoformate (TMOF) serves as a versatile reagent for introducing methoxy groups and facilitating cyclization.

One-Step TMOF Reaction

In a single-step process, benzofuran ketone derivatives react with TMOF in the presence of acid anhydrides. For example, 3-formyl benzofuran-2(3H)-one reacts with TMOF at 95–110°C, forming this compound via methoxylation and subsequent cyclization. The anhydride enhances electrophilicity at the carbonyl carbon, promoting nucleophilic attack by TMOF’s methoxy group. This method achieves yields of 16–25%, with the remainder attributed to byproducts like steric isomers.

Two-Step TMOF Reaction

A two-step approach improves yield and purity. First, a linear precursor (e.g., formula IX compound) undergoes cyclization under reflux with toluene. The intermediate is then treated with TMOF and acetic anhydride at 90–130°C, yielding the target compound with 75–80% efficiency. This method minimizes side reactions by isolating the cyclization step, though it requires additional purification.

Table 2: TMOF-Based Synthesis Parameters

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| One-Step | Benzofuran ketone, TMOF | 95–110°C, anhydride | 16–25 | |

| Two-Step | Formula IX compound, TMOF | Cyclization + TMOF | 75–80 |

Multi-Step Organic Synthesis

Complex synthetic routes enable precise functionalization of the benzofuranone core.

Carboxylation and Amidation

A literature procedure synthesizes derivatives via carboxylation of 2,3-dihydrobenzofuran using n-butyllithium and dry ice, followed by amidation with isobutyl chloroformate. While this method targets carboxamide derivatives, analogous steps could adapt to introduce substituents on the tetrahydrofuranone ring. Yields for individual steps range from 52% (carboxylation) to 80% (bromination), demonstrating the feasibility of functional group interconversions.

Bromination and Functionalization

Electrophilic bromination of intermediates, as described in J. Med. Chem., introduces halogens at specific positions. For instance, treating 2,3-dihydrobenzofuran-7-carboxamide with bromine in acetic acid yields 5-bromo derivatives at 80% efficiency. Such methods expand the compound’s utility in pharmaceutical synthesis, though direct application to this compound requires further validation.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Fermentation | Eco-friendly, low cost | Low yield, impure | Limited |

| Acid-catalyzed | Simple, one-pot | Moderate yields | Moderate |

| TMOF-mediated | High purity, versatile | Multi-step, costly reagents | High |

| Multi-step organic | Functional flexibility | Complex, time-intensive | Research-scale |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural elucidation of 3a,4,5,7a-tetrahydro-2(3H)-benzofuranone, and how are they applied?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (COSY, HMQC, HMBC), is critical for determining stereochemistry and substituent positions. Mass spectrometry (EI-MS, HR-EI-MS) confirms molecular weight and fragmentation patterns. For example, the anti-HIV derivative 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone was characterized using these methods .

- Data : Coupling constants in ¹H NMR and cross-peaks in HMBC help resolve ring conformations and substituent orientation .

Q. How is this compound synthesized, and what factors influence yield optimization?

- Methodology : Common routes include cyclization of substituted furan precursors or lactonization of hydroxy acids. Reaction conditions (e.g., acid catalysts, temperature) and steric effects of substituents (e.g., methyl or butyl groups) significantly impact yield. For instance, 3-(methoxymethylene)-2(3H)-benzofuranone synthesis involves benzofuran intermediates under controlled anhydrous conditions .

- Optimization : Purification via column chromatography or recrystallization ensures purity, with yields typically ranging from 40–70% depending on substituent complexity .

Advanced Research Questions

Q. What experimental designs are used to evaluate the anti-HIV-1 activity of benzofuranone derivatives?

- Methodology : In vitro assays measure EC₅₀ (half-maximal effective concentration) and therapeutic index (TI = CC₅₀/EC₅₀) using HIV-1-infected MT-4 cells. Derivatives like rhuscholide A (EC₅₀ = 1.62 µM, TI = 42.4) are compared against controls (e.g., zidovudine) .

- Data Contradictions : Variability in EC₅₀ values (e.g., 3.70–13.11 µM for other derivatives) may arise from substituent effects on cellular uptake or target binding .

Q. How do contradictory findings in odorant potency studies arise, and what methods resolve them?

- Methodology : Aroma extract dilution analysis (AEDA) and odor activity values (OAVs) quantify potency. For example, 3a,4,5,7a-tetrahydro-3,6-dimethyl-2(3H)-benzofuranone ("wine lactone") shows high FD (flavor dilution) factors (128–256) in orange oil, but discrepancies occur due to matrix effects (e.g., lipid content in food) .

- Resolution : Gas chromatography-olfactometry (GC-O) paired with synthetic standards validates identification and quantifies threshold variations .

Q. What ecological roles does this compound play in plant-microbe interactions?

- Methodology : Metabolomic profiling of rice phyllosphere microenvironments identifies 2(3H)-benzofuranone as a fungal metabolite produced by Aspergillus cvjetkovicii. Bioassays show it suppresses Magnaporthe oryzae (rice blast pathogen) by inhibiting mycelial growth (via MoPer1 gene downregulation) and appressorium formation (via MgRac1 suppression) .

- Impact : Field studies demonstrate a 54.7–68.5% reduction in pathogen incidence, highlighting its role in ecological balance .

Toxicity and Regulatory Considerations

Q. How is the genotoxic potential of benzofuranone derivatives assessed for regulatory compliance?

- Methodology : In vitro mutagenicity assays (e.g., Ames test) and in vivo micronucleus tests evaluate DNA damage. Japan’s MHLW banned 3,6-dimethyl-5,6,7,7a-tetrahydro-2(4H)-benzofuranone (a structural analog) due to mutagenicity concerns, emphasizing the need for thorough toxicity profiling .

- Data Gaps : Limited data on chronic exposure or metabolite toxicity require follow-up studies for risk assessment .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodology : High-resolution LC-MS/MS or GC-QqQ-MS/MS detects trace levels in environmental/biological samples. For example, 2(3H)-benzofuranone was identified in rice phyllosphere extracts at ng/g levels using GC-QqQ-MS/MS .

- Challenges : Matrix interference from terpenes or phenolics necessitates selective extraction (e.g., solid-phase microextraction) and isotopic internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.